1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic Acid
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Overview
Description
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O4 It is characterized by the presence of a pyrrolidine ring attached to a nitropyridine moiety
Preparation Methods
The synthesis of 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with 3-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have diverse biological activities.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-10(15)8-4-2-6-12(8)9-7(13(16)17)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFITJCVQDONTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377575 |
Source
|
Record name | 1-(3-Nitropyridin-2-yl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36976-98-4 |
Source
|
Record name | 1-(3-Nitropyridin-2-yl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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